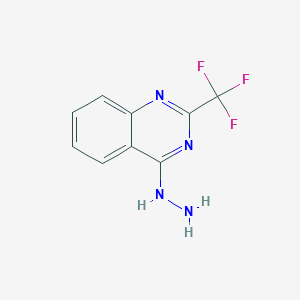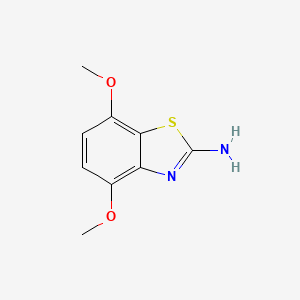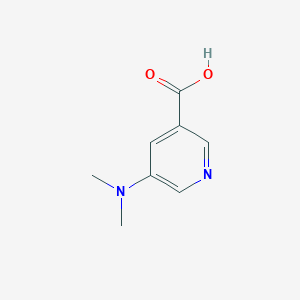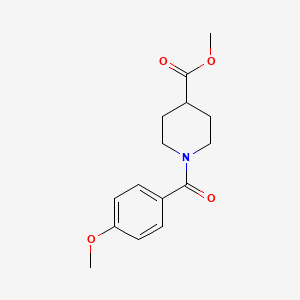
4-肼基-2-(三氟甲基)喹唑啉
概述
描述
4-Hydrazino-2-(trifluoromethyl)quinazoline (4-H2TQ) is a synthetic compound that has been used in various scientific research applications. This compound has been found to possess a number of biochemical and physiological effects, and has been used in laboratory experiments to investigate a range of topics.
科学研究应用
蛋白质组学研究
4-肼基-2-(三氟甲基)喹唑啉被用于蛋白质组学研究。 该领域涉及对蛋白质的大规模研究,特别是它们的结构和功能 。该化合物在蛋白质组学中的具体作用尚未详细说明,但它可能用作试剂或合成与蛋白质相互作用以进行研究的更复杂分子的构建块。
癌症研究
在癌症研究中,该化合物已被用于设计和合成N-芳基-2-三氟甲基-喹唑啉-4-胺衍生物。 这些衍生物通过MTT测定法评估其对各种细胞系(如PC3、K562和HeLa)的抗癌活性 。重点在于发现可以靶向参与癌症进展的特定蛋白质或途径的新型抑制剂。
Werner 解旋酶抑制
该化合物在抑制Werner (WRN) 解旋酶方面显示出潜力,Werner (WRN) 解旋酶是一种在DNA复制和修复中起关键作用的酶 。WRN解旋酶抑制剂被认为是开发新型抗癌疗法的有希望的途径,因为它们可以导致选择性杀死癌细胞,同时保留正常细胞。
细胞毒活性
研究表明,4-肼基-2-(三氟甲基)喹唑啉的某些衍生物,特别是溴衍生物,具有显着的细胞毒活性 。这种活性在开发可以有效杀死癌细胞的化疗药物方面至关重要。
安全性和操作
虽然不是研究中的直接应用,但了解该化合物的安全性和操作对于研究人员来说至关重要。 它具有与使用相关的特定安全信息和预防性说明,例如吞咽、接触皮肤或吸入后可能造成伤害的警告 。在任何实验室环境中使用该化合物,必须采取适当的操作和安全措施。
分子式和性质
4-肼基-2-(三氟甲基)喹唑啉的分子式为C9H7F3N4,分子量为228.18。 了解其分子性质对于研究人员了解其在各种应用中的行为和潜在相互作用至关重要 .
供应和采购
对于有兴趣使用该化合物的研究人员来说,了解其供应、采购和定价信息至关重要。 它可以从专门的化学供应商处购买,这支持其在高级研究应用中的使用 .
安全和危害
The safety information available indicates that 4-Hydrazino-2-(trifluoromethyl)quinazoline is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
作用机制
Target of Action
The primary target of 4-Hydrazino-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . The WRN protein plays a crucial role in DNA replication and repair, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
4-Hydrazino-2-(trifluoromethyl)quinazoline interacts with the WRN helicase, inhibiting its function . This interaction disrupts the normal process of DNA replication and repair, leading to DNA damage accumulation and cell death .
Biochemical Pathways
The inhibition of WRN helicase affects the DNA replication and repair pathways . This leads to the accumulation of DNA damage, triggering the cell’s apoptosis pathway and resulting in cell death .
Pharmacokinetics
Its molecular weight of 22818 suggests that it may have good bioavailability
Result of Action
The result of 4-Hydrazino-2-(trifluoromethyl)quinazoline’s action is the induction of cell death, particularly in cancer cells . By inhibiting the WRN helicase, it disrupts DNA replication and repair, leading to DNA damage accumulation and triggering apoptosis .
生化分析
Biochemical Properties
4-Hydrazino-2-(trifluoromethyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s hydrazino group allows it to form stable complexes with metal ions, which can further influence its biochemical interactions .
Cellular Effects
The effects of 4-Hydrazino-2-(trifluoromethyl)quinazoline on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-Hydrazino-2-(trifluoromethyl)quinazoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its molecular interactions. These interactions can result in changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydrazino-2-(trifluoromethyl)quinazoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 4-Hydrazino-2-(trifluoromethyl)quinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
4-Hydrazino-2-(trifluoromethyl)quinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites. Its interactions with specific enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4-Hydrazino-2-(trifluoromethyl)quinazoline within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
4-Hydrazino-2-(trifluoromethyl)quinazoline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZZCRXGECYMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363080 | |
| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154136-31-9 | |
| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)


![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)
![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)




![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)

